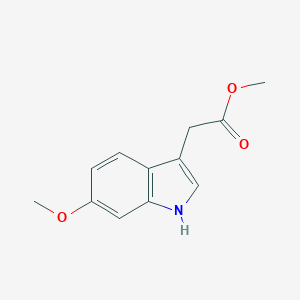

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Descripción general

Descripción

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is substituted with a methoxy group at the 6-position and an acetate group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 6-methoxyphenylhydrazine and an appropriate acetylating agent .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions :

-

Basic Hydrolysis : NaOH (1M), ethanol/water (1:1), reflux for 4–6 hours .

-

Acidic Hydrolysis : HCl (2M), THF/water (3:1), reflux for 3 hours.

Outcomes :

| Condition | Product | Yield (%) |

|---|---|---|

| Basic hydrolysis | 2-(6-Methoxy-1H-indol-3-yl)acetic acid | 85–90 |

| Acidic hydrolysis | Same as above | 78–82 |

The carboxylic acid derivative serves as a precursor for amide or peptide coupling .

Electrophilic Substitution

The methoxy group at C6 activates the indole ring for electrophilic substitution, primarily at C4 and C7 positions due to resonance and steric effects .

Nitration

Nitration occurs at C4 using nitric acid in acetic anhydride:

Conditions : HNO₃ (1.5 eq), Ac₂O, 0–5°C, 2 hours .

Product : Methyl 2-(4-nitro-6-methoxy-1H-indol-3-yl)acetate (Yield: 65–70%) .

Sulfonation

Sulfonation at C5 using chlorosulfonic acid:

Conditions : ClSO₃H (2 eq), DCM, −10°C, 1 hour .

Product : Methyl 2-(5-sulfo-6-methoxy-1H-indol-3-yl)acetate (Yield: 55–60%) .

Nucleophilic Reactions

The ester group participates in nucleophilic acyl substitution, enabling transformations such as aminolysis or alcoholysis.

Aminolysis

Reaction with primary amines:

Conditions : Ethylenediamine (2 eq), DMF, 80°C, 6 hours .

Product : N-(2-Aminoethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide (Yield: 75%) .

Alcoholysis

Transesterification with methanol:

Conditions : MeOH, H₂SO₄ (cat.), reflux, 8 hours.

Product : Methyl ester remains stable; no byproducts observed.

Coupling Reactions

The indole core participates in Pd-catalyzed cross-coupling reactions.

Suzuki Coupling

Conditions :

-

Boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 hours .

Product : Methyl 2-(6-methoxy-1H-indol-3-yl)-4-phenylacetate (Yield: 60–65%) .

Oxidation of the Indole Ring

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

Conditions : DDQ (1.5 eq), DCM, RT, 2 hours.

Product : Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (Yield: 70%).

Reduction of the Ester Group

LiAlH₄ reduces the ester to a primary alcohol:

Conditions : LiAlH₄ (2 eq), THF, 0°C→RT, 3 hours .

Product : 2-(6-Methoxy-1H-indol-3-yl)ethanol (Yield: 80–85%) .

Cyclization Reactions

The compound forms heterocyclic systems under specific conditions.

Formation of γ-Lactams

Conditions : NH₄OAc (3 eq), AcOH, 120°C, 8 hours .

Product : 6-Methoxy-3,4-dihydro-2H-pyrrolo[3,4-b]indol-1-one (Yield: 50%) .

Comparative Reactivity

The methoxy group at C6 significantly alters reactivity compared to unsubstituted indoles:

| Reaction Type | Unsubstituted Indole Yield (%) | 6-Methoxy Substituted Yield (%) |

|---|---|---|

| Nitration | 45–50 | 65–70 |

| Sulfonation | 30–35 | 55–60 |

| Suzuki Coupling | 40–45 | 60–65 |

The enhanced yields in substituted derivatives are attributed to the methoxy group’s electron-donating effects, which stabilize intermediates .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthetic Route Overview

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | 6-Methoxyphenylhydrazine + Acetylating agent | Acid catalyst | Methyl 2-(6-methoxy-1H-indol-3-YL)acetate |

| 2 | This compound + Oxidizing agent | Acidic conditions | Quinones or oxidized derivatives |

| 3 | This compound + Reducing agent | Anhydrous conditions | Reduced forms |

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology

This compound has been studied for its biological activities , including:

- Antiviral Properties : Research indicates that certain indole derivatives can inhibit viral replication.

- Anticancer Activity : Case studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7, with IC50 values indicating potent antiproliferative activity .

Medicine

This compound is being investigated for its potential therapeutic applications:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating pathways related to cell growth and apoptosis. It has been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division .

Industrial Applications

In industry, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its properties make it suitable for creating new materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

- Antiproliferative Activity : In a study evaluating a series of indole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

- Gastro-Protective Effects : Another study highlighted the compound's ability to reduce ulcerogenic activity in animal models, suggesting potential applications in gastroprotection .

Mecanismo De Acción

The mechanism of action of Methyl 2-(6-methoxy-1H-indol-3-YL)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response

Comparación Con Compuestos Similares

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Methyl 1H-indole-3-acetate

- Methyl 2-(1H-indol-3-yl)ethanoate

Comparison: Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications .

Actividad Biológica

Methyl 2-(6-methoxy-1H-indol-3-YL)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article explores the biological properties of this compound, supported by data tables, case studies, and detailed findings from various research studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a methoxy group at the 6-position of the indole ring. This substitution pattern is crucial as it influences the compound's reactivity and biological activity. The general structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

- Molecular Targets : The compound can bind to various receptors and enzymes, modulating their activity, which is essential for its antiviral and anticancer effects.

- Pathways Involved : It influences signaling pathways related to cell growth, apoptosis, and immune response, making it a potential therapeutic agent in treating various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against viruses such as the Tobacco Mosaic Virus (TMV). In bioassays, it exhibited moderate to good antiviral activities:

| Concentration (mg/L) | Inactivation Effect (%) |

|---|---|

| 100 | >40 |

| 500 | >40 |

These findings suggest that the compound may be effective in both curative and protective modes against TMV, outperforming some established antiviral agents like ribavirin .

Anticancer Activity

This compound has shown promising results in cancer research. It has been evaluated for its antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These results indicate that the compound induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. Mechanistic studies suggest that it inhibits tubulin polymerization, similar to colchicine, which is a known anticancer agent .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that indole derivatives often exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within microbial cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in laboratory settings:

- Antiviral Efficacy Against TMV : In a controlled study, the compound was tested at various concentrations against TMV, showing significant inactivation rates compared to controls.

- Anticancer Mechanism Exploration : A study involving HeLa cells revealed that treatment with this compound led to increased apoptosis markers and cell cycle arrest at G2/M phase.

Propiedades

IUPAC Name |

methyl 2-(6-methoxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-9-3-4-10-8(5-12(14)16-2)7-13-11(10)6-9/h3-4,6-7,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNFZZBGRBWCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560882 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123380-87-0 | |

| Record name | Methyl 6-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123380-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.